molecular formula C10H18O B010017 (+)-Isopulegol CAS No. 104870-56-6

(+)-Isopulegol

Cat. No. B010017
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-AEJSXWLSSA-N
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Description

(+)-Isopulegol is a chiral terpene alcohol, well-regarded in the synthesis of various bioactive agents due to its abundance and versatility. It has been utilized extensively as a starting material for the synthesis of isopulegol-based drugs and terpenoids, showcasing its significance in synthetic chemistry from 1980 to 2020 (Le & Szakonyi, 2021).

Synthesis Analysis

The synthesis of (-)-Isopulegol, using (+)-citronellal as the starting material with zinc bromide as a catalyst, achieved a 70% yield. This method underlines the efficiency and high optical purity obtained after recrystallization (Youjian, 2010). Moreover, the synthesis from (+)-citronellal in the presence of solid supported catalysts under solvent-free conditions showcases a green, efficient method for obtaining (-)-isopulegol (Jacob et al., 2003).

Molecular Structure Analysis

Isopulegol's interaction with α- and β-cyclodextrins through different methods highlights the formation of inclusion complexes, altering its molecular structure to enhance solubility and bioavailability, particularly in β-cyclodextrin which forms a more stable complex (Menezes et al., 2016).

Chemical Reactions and Properties

The reaction of isopulegol with sulfuryl chloride under specific conditions leads to the fragmentation into 8-chloro citronellal and 6-chloro isocitronellal, demonstrating its radical reaction capability (Bulliard et al., 1989).

Physical Properties Analysis

Isopulegol's physical properties, such as its volatility and water insolubility, are significant in its application in medical and therapeutic fields. The formation of molecular complexes with cyclodextrins enhances its water solubility and bioavailability, making it a critical agent for medical applications (Ceborska et al., 2013).

Chemical Properties Analysis

The inclusion of isopulegol in β-cyclodextrins not only improves its solubility but also its pharmacological properties, indicating its significant anti-inflammatory and antiedematogenic activity in rodent models. This underlines the therapeutic potential of isopulegol when its chemical properties are modified through inclusion complexes (Ramos et al., 2020).

Future Directions

: Collins English Dictionary : Springer: Comprehensive Analysis of TICRR in Hepatocellular Carcinoma : Smart Capital Mind: What Is Comprehensive Analysis? : Springer: Four Research Designs and a Comprehensive Analysis Strategy : Comprehensive Meta-Analysis Software (CMA)

properties

IUPAC Name

(1S,2R,5S)-5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTMANIQRDEHIO-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40146799
Record name (+)-Isopulegol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Isopulegol

CAS RN

104870-56-6
Record name Isopulegol, (+)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Isopulegol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40146799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2R,5S)-2-Isopropenyl-5-methylcyclohexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPULEGOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1786K4KJ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,850
Citations
MIG Silva, MR de Aquino Neto, PFT Neto… - Pharmacology …, 2007 - Elsevier
… Isopulegol is a monoterpene alcohol intermediate in the … This work presents behavioral effects of isopulegol in animal … Isopulegol was administered intraperitoneally to male mice at …
Number of citations: 142 www.sciencedirect.com
GK Chuah, SH Liu, S Jaenicke, LJ Harrison - Journal of catalysis, 2001 - Elsevier
… isopulegol was poor. They catalysed side reactions such as dehydration, cracking, and etherification of isopulegol. … neighbouring Brønsted acid site initiates the cyclisation to isopulegol. …
Number of citations: 159 www.sciencedirect.com
RG Jacob, G Perin, LN Loi, CS Pinno, EJ Lenardão - Tetrahedron letters, 2003 - Elsevier
… In conclusion, (−)-isopulegol was prepared directly from the treatment of essential oil of … for the green production of (−)-isopulegol on a commercial scale, starting from citronella oil. …
Number of citations: 73 www.sciencedirect.com
KA da Silva, PA Robles-Dutenhefner… - Catalysis …, 2004 - Elsevier
… (−)-isopulegol requires … isopulegol, four stereoisomers 2–5 can form upon the ene-cyclization of citronellal (Scheme 1). Therefore, to be commercially attractive, synthesis of isopulegol …
Number of citations: 94 www.sciencedirect.com
SP Bhatia, D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… The acute oral toxicity of isopulegol was evaluated in 50 Sprague Dawley rats (5/sex/dose). The LD 50 was determined to be 1.03 ml ± 0.10 ml per kg (∼1.03 g ± 0.100 g/kg) …
Number of citations: 13 www.sciencedirect.com
MIG Silva, MAG Silva, MR de Aquino Neto, BA Moura… - Fitoterapia, 2009 - Elsevier
… -like modulation from isopulegol. These data led us to verify in the present study whether isopulegol would be able to exert any protector effect in PTZ-induced convulsions in mice. …
Number of citations: 98 www.sciencedirect.com
TM Le, T Huynh, G Endre, A Szekeres, F Fülöp… - RSC …, 2020 - pubs.rsc.org
… Epoxidation of (−)-isopulegol and subsequent oxirane ring opening … Benzylation of isopulegol furnished O-benzyl-protected isopulegol… First benzyl-protected isopulegol was subjected to …
Number of citations: 7 pubs.rsc.org
MIG Silva, BA Moura, MR de Aquino Neto… - Naunyn-Schmiedeberg's …, 2009 - Springer
The present study investigated whether isopulegol, a monoterpene present in essential oils of several aromatic plants, would be able to promote some gastroprotective effect and also …
Number of citations: 87 link.springer.com
IV Ilyina, VV Zarubaev, IN Lavrentieva, AA Shtro… - Bioorganic & Medicinal …, 2018 - Elsevier
… (−)-isopulegol 7 during the reaction. However, compound 9 is more expensive that isopulegol 7 … Based on these findings, we selected (−)-isopulegol 7 as a starting agent to synthesize …
Number of citations: 37 www.sciencedirect.com
P Mäki-Arvela, N Kumar, V Nieminen, R Sjöholm… - Journal of …, 2004 - Elsevier
… the isopulegol isomers, resulting in almost 99% of isopulegol. … of (+)-neo-isopulegol and (−)-isopulegol, defined as α=y NIP /… of (−)-iso-isopulegol and (−)-isopulegol, defined as β=y IIP /y …
Number of citations: 141 www.sciencedirect.com

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